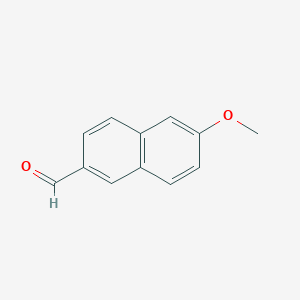

6-Methoxy-2-naphthaldehyde

Description

Properties

IUPAC Name |

6-methoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBLASFLFFMMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057721 | |

| Record name | 6-Methoxy-2-naphthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3453-33-6 | |

| Record name | 6-Methoxy-2-naphthaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3453-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-naphthalaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-2-naphthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxynaphthalene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXY-2-NAPHTHALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9244L5L5ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Methoxy-2-naphthaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, synthesis, and reactivity of 6-Methoxy-2-naphthaldehyde. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Core Chemical Properties

This compound is an aromatic aldehyde with a naphthalene (B1677914) backbone, characterized by a methoxy (B1213986) group at the 6-position and a formyl group at the 2-position.[1] This substitution pattern imparts specific chemical and physical properties that make it a valuable intermediate in the synthesis of more complex molecules.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₂ | [1][2][3] |

| Molecular Weight | 186.21 g/mol | [2][4] |

| Appearance | Yellow to beige-yellow crystalline solid | [1][3] |

| Melting Point | 81-84 °C | [2][5] |

| Boiling Point | 196 °C at 10 mmHg | [2] |

| Solubility | Soluble in organic solvents such as ethanol, dichloromethane, chloroform, and methanol. Limited solubility in water. | [1][2] |

| CAS Number | 3453-33-6 | [1][2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various spectroscopic techniques are presented below.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results but spectra are referenced[3][6][7] |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Specific peak data not available, but ATR-IR spectra are referenced[3][8] |

MS (Mass Spectrometry)

| m/z | Assignment |

| Specific fragmentation data not available, but mass is confirmed by molecular weight[2][9] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. A common and effective method involves the formylation of 2-bromo-6-methoxynaphthalene (B28277).

Synthesis of this compound from 2-Bromo-6-methoxynaphthalene

This procedure involves a lithium-halogen exchange followed by quenching with an electrophilic formylating agent.

Experimental Protocol:

-

Reaction Setup: A solution of 2-bromo-6-methoxynaphthalene (0.5 g, 2.11 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C in a dry ice/acetone bath.[10]

-

Lithiation: To the cooled solution, n-butyllithium (1.69 mL of a 2.5 M solution in hexanes, 4.22 mmol) is added dropwise. The resulting mixture is stirred at -78 °C for 45 minutes.[10]

-

Formylation: N,N-dimethylformamide (DMF, 0.31 g, 4.22 mmol) is then added to the reaction mixture, and stirring is continued for an additional 15 minutes at -78 °C.[10]

-

Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 10 mL).[10] The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL).[10]

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure.[10] The resulting crude product is purified by column chromatography on silica (B1680970) gel (eluent: ether/hexanes, 15:85) to afford this compound as an off-white solid (yield: 88%).[10]

Below is a DOT script representation of the synthesis workflow.

Caption: Synthesis Workflow of this compound.

Reactivity and Applications in Drug Development

The aldehyde and methoxy functional groups, along with the naphthalene core, provide this compound with a versatile reactivity profile, making it a key building block in organic synthesis.[1]

Key Reactions

-

Condensation Reactions: The aldehyde group readily undergoes condensation reactions with various nucleophiles. For example, it is a precursor in the synthesis of 4-(6-methoxy-2-naphthyl)but-3-en-2-one.

-

Electrophilic Aromatic Substitution: The electron-donating methoxy group activates the naphthalene ring towards electrophilic substitution, although the position of substitution is directed by both existing groups.[1]

Role in Drug Development

This compound is a crucial intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone .[11] Nabumetone itself is a pro-drug that is converted in the body to its active metabolite, 6-methoxy-2-naphthylacetic acid.

Furthermore, this compound serves as a diagnostic reagent in studies involving aldehyde dehydrogenase (ALDH) enzymes.[2][7] ALDHs are a family of enzymes responsible for the oxidation of aldehydes, and their activity is implicated in various physiological and pathological processes, including cancer cell resistance.

While this compound itself is not a direct modulator of a specific signaling pathway, its use in ALDH research connects it to pathways regulated by this enzyme family. For instance, ALDH2-mediated aldehyde metabolism has been shown to promote tumor immune evasion by activating the NOD/NF-κB/VISTA signaling axis.[12] Downregulation of ALDH2 has been linked to melanoma progression and resistance to targeted therapies through the MAPK/ERK pathway.

The following diagram illustrates a simplified representation of the ALDH2-mediated signaling pathway in the context of tumor immune evasion.

Caption: ALDH2-Mediated Tumor Immune Evasion Pathway.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[9]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14] Avoid breathing dust.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][13]

-

Incompatibilities: Incompatible with strong oxidizing agents and strong acids.[13]

This guide provides a foundational understanding of this compound for its application in research and development. For more detailed information, consulting the primary literature is recommended.

References

- 1. prepchem.com [prepchem.com]

- 2. CN102476983A - Synthetic method of this compound - Google Patents [patents.google.com]

- 3. This compound | C12H10O2 | CID 76991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN113651680A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. 3453-33-6|this compound|BLD Pharm [bldpharm.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound(3453-33-6)IR [m.chemicalbook.com]

- 9. caod.oriprobe.com [caod.oriprobe.com]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. 6-Methoxy-2-naphthalaldehyde | SIELC Technologies [sielc.com]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to 6-Methoxy-2-naphthaldehyde (CAS: 3453-33-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-2-naphthaldehyde, a key organic compound with significant applications in the pharmaceutical and life sciences sectors. Identified by the CAS number 3453-33-6, this naphthaldehyde derivative is a critical intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. Furthermore, its inherent fluorescent properties make it a valuable tool in biochemical assays, particularly as a fluorogenic substrate for studying aldehyde dehydrogenase (ALDH) activity, an enzyme family implicated in various physiological and pathological processes, including cancer and neurodegenerative diseases. This document collates essential chemical and physical data, details various synthetic methodologies, outlines its principal applications, and provides experimental protocols for its use in research.

Chemical and Physical Properties

This compound is a yellow to light brown solid organic compound.[1] It is characterized by a naphthalene (B1677914) backbone substituted with a methoxy (B1213986) group at the 6-position and an aldehyde functional group at the 2-position.[1] This substitution pattern imparts specific chemical reactivity and physical characteristics that are pivotal to its applications. The compound is soluble in organic solvents like ethanol (B145695) and dichloromethane, with limited solubility in water.[1]

| Property | Value | Reference(s) |

| CAS Number | 3453-33-6 | [2] |

| Molecular Formula | C₁₂H₁₀O₂ | [1][2] |

| Molecular Weight | 186.21 g/mol | [2][3] |

| Appearance | White to yellow to light orange powder or crystals | [4][5] |

| Melting Point | 81-84 °C | [6][7][8] |

| Boiling Point | 340.2 °C at 760 mmHg | [9] |

| Density | 1.169 g/cm³ | [9] |

| InChI Key | VZBLASFLFFMMCM-UHFFFAOYSA-N | [1][3] |

| SMILES | COC1=CC2=C(C=C1)C=C(C=C2)C=O | [1][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Spectral data available, detailed shifts require access to spectral databases. | [10][11] |

| ¹³C NMR | Spectral data available, detailed shifts require access to spectral databases. | [10][12][13] |

| IR | Spectra available, characteristic peaks for aldehyde and aromatic functionalities. | [10][14] |

| Mass Spectrometry | Data available for molecular weight confirmation. | [15] |

Synthesis Methodologies

Several synthetic routes for this compound have been reported, primarily starting from 2-methoxynaphthalene (B124790) or related derivatives. The choice of method often depends on factors such as yield, purity requirements, and scalability.

Method 1: Bromination and Formylation of 2-Methoxynaphthalene

This common method involves the bromination of 2-methoxynaphthalene to yield 6-bromo-2-methoxynaphthalene, which is then converted to the final product via a formylation reaction.[16]

Experimental Protocol:

-

Bromination: Dissolve 2-methoxynaphthalene in glacial acetic acid.[16]

-

Cool the solution in an ice bath and slowly add a mixture of bromine and glacial acetic acid while maintaining the temperature below 30°C.[16]

-

Stir the reaction mixture at room temperature for 1 hour after the addition is complete.[16]

-

Reduction: Add water to the reaction mixture and heat to reflux. Add tin powder in portions and continue refluxing for 2-3 hours to produce 6-bromo-2-methoxynaphthalene.[16]

-

Formylation: The resulting 6-bromo-2-methoxynaphthalene is then reacted with N,N-dimethylformamide (DMF) to yield this compound.[16] This method can produce high-purity product without the need for column chromatography.[16]

Method 2: From 2-Bromo-6-methoxynaphthalene (B28277) via Lithiation

This method offers a high-yield route to the target compound.

Experimental Protocol:

-

Dissolve 2-bromo-6-methoxynaphthalene in tetrahydrofuran (B95107) (THF) and cool the solution to -78°C.[3]

-

Add n-butyllithium dropwise and stir the solution for 45 minutes at -78°C.[3]

-

Add N,N-dimethylformamide (DMF) and allow the reaction to stir for an additional 15 minutes at -78°C.[3]

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.[3]

-

Extract the product with ethyl acetate, dry the organic layer with magnesium sulfate, and concentrate.[3]

-

Purify the resulting residue by chromatography on silica (B1680970) gel to afford this compound as an off-white solid with a reported yield of 88%.[3]

Method 3: Oxidation of 6-methoxy-2-naphthyl methanol (B129727)

This method involves the selective oxidation of the corresponding alcohol.

Experimental Protocol:

-

Starting Material Preparation: 2-acetyl-6-methoxynaphthalene (B28280) is treated with sodium hypochlorite (B82951) to form 6-methoxy-2-naphthoic acid.[15]

-

Esterification of the carboxylic acid with methanol and sulfuric acid yields methyl 6-methoxy-2-naphthoate.[15]

-

Reduction of the ester with a reducing agent like Red-Al produces 6-methoxy-2-naphthyl methanol.[15]

-

Oxidation: A selective oxidation of 6-methoxy-2-naphthyl methanol is performed using manganese dioxide (MnO₂) to yield the final product, this compound, with an overall yield of 73.2%.[15]

Synthesis Workflow Diagram

Caption: Overview of synthetic routes to this compound.

Applications in Research and Drug Development

Intermediate for Nabumetone Synthesis

The primary industrial application of this compound is as a key intermediate in the synthesis of Nabumetone.[6][16] Nabumetone is a non-steroidal anti-inflammatory drug used to treat arthritis and other inflammatory conditions.[16] The synthesis typically involves a condensation reaction of this compound with a suitable ketone.[6]

Fluorogenic Substrate for Aldehyde Dehydrogenase (ALDH) Assays

This compound serves as a fluorogenic substrate for aldehyde dehydrogenase (ALDH) enzymes.[6][9] ALDHs are a group of enzymes that catalyze the oxidation of aldehydes to carboxylic acids.[17] The activity of certain ALDH isozymes, such as ALDH1A1 and ALDH3A1, is increasingly recognized as a biomarker in cancer stem cells and is associated with drug resistance.[4]

In the presence of ALDH and the cofactor NAD(P)⁺, this compound is oxidized to the corresponding carboxylic acid, which is a highly fluorescent product. This enzymatic conversion leads to a measurable increase in fluorescence, allowing for the sensitive detection of ALDH activity.[4]

Experimental Protocol for ALDH Activity Assay:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a reaction buffer (e.g., 50 mM sodium pyrophosphate, pH 8.1) containing 2 mM DTT and 0.5 mM EDTA.[4]

-

Prepare solutions of the cofactors NAD⁺ or NADP⁺.

-

-

Assay Procedure:

-

In a microplate well or cuvette, combine the reaction buffer, cofactor, and the biological sample (e.g., cell lysate, tissue homogenate).

-

Initiate the reaction by adding the this compound substrate.

-

Monitor the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the rate of the reaction from the linear portion of the fluorescence versus time plot.

-

The ALDH activity is proportional to the rate of increase in fluorescence.

-

ALDH Activity Assay Workflow

Caption: Workflow for measuring ALDEFLUOR™ activity.

Synthesis of Fluorescent Probes

The reactive aldehyde group of this compound allows for its use as a building block in the synthesis of other fluorescent molecules. For instance, it can undergo Knoevenagel condensation with active methylene (B1212753) compounds to create novel fluorophores with aggregation-induced emission (AIE) characteristics, which have applications in bioimaging.[9] It has also been used to prepare fluorescent substrates for peroxidase-mediated assays.

Safety and Handling

This compound is classified as a warning-level hazard. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8][10] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[8] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[18]

Conclusion

This compound is a versatile chemical compound with significant utility in both industrial pharmaceutical synthesis and fundamental biochemical research. Its role as a precursor to Nabumetone underscores its commercial importance, while its application as a fluorogenic substrate for ALDH provides a powerful tool for researchers investigating the roles of this enzyme family in health and disease. The synthetic methodologies outlined in this guide offer various routes to its preparation, catering to different laboratory and industrial needs. As research into ALDH and the development of new anti-inflammatory drugs continue, the importance of this compound is likely to persist and expand.

References

- 1. CN102476983A - Synthetic method of this compound - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. caod.oriprobe.com [caod.oriprobe.com]

- 4. Determination of Aldehyde Dehydrogenase (ALDH) Isozymes in Human Cancer Samples - Comparison of Kinetic and Immunochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound(3453-33-6)IR [m.chemicalbook.com]

- 6. CN113651680A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. This compound | C12H10O2 | CID 76991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3453-33-6|this compound|BLD Pharm [bldpharm.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. scholar.gist.ac.kr [scholar.gist.ac.kr]

- 11. contaminantdb.ca [contaminantdb.ca]

- 12. mdpi.com [mdpi.com]

- 13. 6-甲氧基-2-萘醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Naphthalene, 2-methoxy- [webbook.nist.gov]

- 16. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 17. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]

- 18. researchgate.net [researchgate.net]

Spectroscopic Profile of 6-Methoxy-2-naphthaldehyde: A Technical Guide

Introduction

6-Methoxy-2-naphthaldehyde is a key intermediate in the synthesis of various chemical compounds, including the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. Its structural elucidation and purity assessment rely heavily on a combination of spectroscopic techniques. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

-

Chemical Formula: C₁₂H₁₀O₂

-

Molecular Weight: 186.21 g/mol

-

CAS Number: 3453-33-6[1]

-

Synonyms: 6-Methoxy-2-naphthalenecarboxaldehyde, 2-formyl-6-methoxynaphthalene[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. The aldehydic proton is characteristically found at a high chemical shift (downfield) around 9-10 ppm.[2][3][4]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.9 - 10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.8 - 8.3 | Multiplet | 3H | Aromatic protons |

| ~7.1 - 7.4 | Multiplet | 3H | Aromatic protons |

| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency used.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon of the aldehyde is typically observed in the highly deshielded region of 190-215 ppm.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~160 | Aromatic C-O |

| ~137 | Aromatic Quaternary C |

| ~132 | Aromatic CH |

| ~130 | Aromatic Quaternary C |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~125 | Aromatic CH |

| ~120 | Aromatic CH |

| ~106 | Aromatic CH |

| ~55 | Methoxy Carbon (-OCH₃) |

Note: Data compiled from various sources. Exact values may differ based on experimental conditions.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For aldehydes, key absorptions include a strong C=O stretch and characteristic C-H stretches for the aldehyde group.[2][3]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820 and ~2720 | Medium | Aldehyde C-H Stretch |

| ~1700 - 1680 | Strong | C=O Stretch (conjugated aldehyde) |

| ~1620 - 1450 | Medium to Strong | Aromatic C=C Bending |

| ~1250 - 1000 | Strong | C-O Stretch (ether) |

Note: Conjugation of the aldehyde with the naphthalene (B1677914) ring lowers the C=O stretching frequency to around 1705 cm⁻¹.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 186 | Molecular Ion (M⁺) |

| 185 | [M-H]⁺ |

| 157 | [M-CHO]⁺ |

| 128 | Fragmentation of the naphthalene ring |

Note: The molecular ion peak at m/z 186 corresponds to the exact mass of C₁₂H₁₀O₂.[1][6]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs the background subtraction. The resulting spectrum shows the absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is dissolved in a volatile solvent and injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

-

Ionization: In the mass spectrometer, the sample molecules are ionized. Electron Ionization (EI) is a common method that generates a molecular ion and characteristic fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

- 1. This compound | C12H10O2 | CID 76991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

Technical Guide: Solubility of 6-Methoxy-2-naphthaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Methoxy-2-naphthaldehyde in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the existing qualitative information and presents a detailed experimental protocol for the quantitative determination of its solubility. This enables researchers to generate precise solubility data tailored to their specific laboratory conditions and needs.

Introduction to this compound

This compound is an aromatic aldehyde that serves as a key intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its solubility profile is a critical parameter for its application in organic synthesis, influencing reaction kinetics, purification processes, and formulation development. Understanding its behavior in different organic solvents is therefore essential for optimizing its use in research and development.

Solubility Data

A thorough review of scientific literature and chemical databases indicates that while the qualitative solubility of this compound is documented in several sources, specific quantitative data remains largely unpublished. The available information is summarized below.

Quantitative Solubility Data

The only specific quantitative solubility data found is for water.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 150.1 mg/L |

Qualitative Solubility Data

The solubility of this compound in various organic solvents has been described qualitatively. This information is useful for initial solvent screening.

| Solvent | Qualitative Solubility |

| Dichloromethane | Soluble[1] |

| Ethanol | Soluble[1] |

| Methanol | Slightly Soluble[2] |

| Chloroform | Slightly Soluble[2] |

It is also reported to have moderate solubility in ethanol, methanol, and dichloromethane.[3]

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Gravimetric Method

The following is a detailed protocol for the experimental determination of the solubility of this compound in an organic solvent of choice. This method is reliable for generating precise quantitative solubility data.

Principle

An excess amount of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined gravimetrically after the evaporation of the solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, dichloromethane, methanol, chloroform)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed evaporation dishes or beakers

-

Vacuum oven or desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is essential to ensure saturation.

-

Accurately add a known volume (e.g., 10.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to shake for a sufficient period (typically 24-48 hours) to reach equilibrium. The presence of undissolved solid should be confirmed visually at the end of the equilibration period.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5.0 mL) of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Place the evaporation dish containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, the solvent can be evaporated under a gentle stream of inert gas.

-

Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish with the dried solute.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

Data Calculation

-

Mass of dissolved solute (m_solute): (Mass of dish + solute) - (Mass of empty dish)

-

Volume of solvent (V_solvent): The volume of the filtered aliquot (e.g., 5.0 mL)

-

Solubility (g/L): (m_solute / V_solvent) * 1000

-

Solubility (mol/L): Solubility (g/L) / Molar mass of this compound (186.21 g/mol )

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

References

An In-depth Technical Guide on the Biological Activity of 6-Methoxy-2-naphthaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 6-methoxy-2-naphthaldehyde, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, are emerging as a versatile scaffold in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of various this compound derivatives, with a focus on chalcones, Schiff bases, and hydrazones. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of this compound and its Derivatives

The parent compound, this compound, can be synthesized through various routes. One common method involves the bromination and reduction of 2-methoxynaphthalene (B124790) to produce 6-bromo-2-methoxynaphthalene, which is then reacted with N,N-dimethylformamide[1]. Another approach starts from 2-acetyl-6-methoxynaphthalene, which is converted to 6-methoxy-2-naphthoic acid, followed by esterification, reduction, and selective oxidation to yield the final aldehyde[2].

From this core structure, a diverse array of derivatives can be synthesized, primarily through condensation reactions with various nucleophiles.

dot

Caption: Synthesis of key this compound derivatives.

Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation of this compound with a substituted acetophenone (B1666503) in the presence of a base, such as aqueous potassium hydroxide (B78521) in ethanol (B145695).

Schiff Base Derivatives

Schiff bases are readily prepared by the condensation reaction of this compound with various primary amines in a suitable solvent, often with acid catalysis.

Hydrazone Derivatives

Hydrazones are formed through the condensation of this compound with hydrazine derivatives, such as carbohydrazides, in an appropriate solvent like ethanol.

Biological Activities and Quantitative Data

The diverse biological activities of this compound derivatives have been a subject of significant research interest. The following sections and tables summarize the key findings in the areas of anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Chalcone derivatives of this compound have shown promising anticancer properties. Their mechanism of action is often attributed to the inhibition of tubulin polymerization and the induction of apoptosis.

Table 1: Anticancer Activity of this compound Chalcone Derivatives

| Compound ID | Derivative Structure | Cell Line | IC50 (µM) | Reference |

| 1 | (2E)-3-(6-methoxy-2-naphthyl)-1-(4-nitrophenyl)prop-2-en-1-one | MCF-7 (Breast) | 1.42 ± 0.15 | [3] |

dot

Caption: Chalcone-induced anticancer mechanism.

Antimicrobial Activity

Schiff base and hydrazone derivatives of naphthaldehydes have been reported to possess significant antimicrobial activity against a range of bacterial and fungal strains. The imine or azomethine group is crucial for their biological activity.

Table 2: Representative Antimicrobial Activity of Naphthaldehyde Schiff Base and Hydrazone Derivatives

Note: The following data is for derivatives of 2-hydroxy-1-naphthaldehyde, as specific data for this compound derivatives was not available. These serve as representative examples of the potential activity of this class of compounds.

| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Schiff Base | N-(2-hydroxy-1-naphthalidene)-amino acid derivatives | Staphylococcus aureus | - | [4] |

| Schiff Base | N-(2-hydroxy-1-naphthalidene)-amino acid derivatives | Escherichia coli | - | [4] |

| Hydrazone | Hydrazone derivatives of 2-hydroxy-1-naphthaldehyde | Staphylococcus aureus | - | |

| Hydrazone | Hydrazone derivatives of 2-hydroxy-1-naphthaldehyde | Escherichia coli | - |

Anti-inflammatory Activity

Chalcone and hydrazone derivatives have been investigated for their anti-inflammatory properties. Their mechanisms often involve the inhibition of inflammatory mediators and enzymes.

Table 3: Representative Anti-inflammatory Activity of Naphthaldehyde Derivatives

Note: The following data is for general chalcone and hydrazone derivatives, as specific data for this compound derivatives was not available. These serve as representative examples.

| Compound Type | Assay | Activity/IC50 | Reference |

| Chalcone | Inhibition of β-glucuronidase release from neutrophils | IC50 = 1.6 ± 0.2 µM (for a potent hydroxychalcone) | [5] |

| Chalcone | Inhibition of nitric oxide (NO) formation in microglia | IC50 = 0.7 ± 0.06 µM (for a potent dialkoxychalcone) | [5] |

| Hydrazone | Carrageenan-induced paw edema in rats | Significant reduction in paw edema |

dot

Caption: Screening workflow for anti-inflammatory agents.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis Protocols

General Procedure for the Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

-

Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

-

Add an aqueous solution of potassium hydroxide (or sodium hydroxide) dropwise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

General Procedure for the Synthesis of Schiff Base Derivatives

-

Dissolve this compound (1 equivalent) and a primary amine (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried.

-

If no precipitate forms, the solvent is evaporated under reduced pressure, and the residue is purified by recrystallization.

General Procedure for the Synthesis of Hydrazone Derivatives

-

Dissolve this compound (1 equivalent) and a hydrazine derivative (e.g., a carbohydrazide) (1 equivalent) in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 3-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture, and the resulting precipitate is collected by filtration.

-

Wash the solid with cold ethanol and dry to yield the pure hydrazone derivative.

Biological Assay Protocols

MTT Assay for Anticancer Activity

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48 or 72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Activity

-

Prepare serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

-

Administer the test compounds orally or intraperitoneally to a group of rats or mice.

-

After a specific period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

-

Calculate the percentage of inhibition of edema for each group compared to the control group (treated with vehicle only).

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

dot

Caption: Major signaling pathways affected by naphthalene derivatives.

-

Anticancer Mechanisms: As previously mentioned, chalcone derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. Naphthalene derivatives have also been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. Some derivatives act as inhibitors of STAT3 signaling, which is often overactivated in cancer.

-

Antimicrobial Mechanisms: The antimicrobial action of Schiff bases and their metal complexes is often attributed to their ability to chelate metal ions essential for microbial growth or to interact with microbial cell walls and enzymes. The imine group plays a critical role in these interactions.

-

Anti-inflammatory Mechanisms: The anti-inflammatory effects of these derivatives can be attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes. Furthermore, they can suppress the activation of transcription factors such as NF-κB, which regulates the expression of many inflammatory genes.

Conclusion

Derivatives of this compound represent a promising class of compounds with a wide range of biological activities. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for screening and lead optimization. Chalcones, Schiff bases, and hydrazones derived from this compound have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. Further research, including comprehensive structure-activity relationship (SAR) studies and in-depth mechanistic investigations, is warranted to fully elucidate their therapeutic potential and to develop novel drug candidates based on this versatile chemical framework. This guide provides a solid foundation for researchers to build upon in their quest for new and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. caod.oriprobe.com [caod.oriprobe.com]

- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 4. Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Photophysical Properties of 6-Methoxy-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Methoxy-2-naphthaldehyde is a naphthalene (B1677914) derivative that serves as a versatile building block in organic synthesis. Its utility extends to the development of fluorescent probes and its application as a diagnostic reagent in studies involving aldehyde dehydrogenase enzymes. The inherent photophysical properties of the naphthalene core, characterized by a rigid, planar structure and an extensive π-electron system, suggest that this compound possesses noteworthy fluorescent characteristics. Understanding these properties is crucial for its effective application in fluorescence-based assays and cellular imaging.

Spectroscopic and Photophysical Data

Quantitative photophysical data for this compound is sparse in the literature. However, some spectroscopic information has been reported.

Table 1: Spectroscopic Data for this compound

| Parameter | Value | Reference |

| UV-vis Absorption | Prominent bands observed (specific λmax not detailed in readily available literature) | [1] |

| FT-IR (cm⁻¹) | 3335 (corresponding to hydrogen-bonded OH, suggesting dimer formation) | [1] |

| FT-Raman | Data available, supports structural characterization | [1] |

| ¹H NMR & ¹³C NMR | Spectra available for structural confirmation | [2][3] |

Due to the lack of direct experimental data for fluorescence quantum yield and lifetime, Table 2 provides data for a structurally related naphthalene derivative to offer a point of comparison.

Table 2: Photophysical Data for a Structurally Related Naphthalene Derivative (for comparative purposes)

| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) | Reference |

| Naphthalene | Cyclohexane (degassed) | ~275 | ~320-350 | 0.23 | 96 | [4] |

| 2-Aminonaphthalene | Varied | - | - | High | - | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the comprehensive photophysical characterization of this compound.

Measurement of Absorption and Emission Spectra

This protocol outlines the procedure for determining the absorption and fluorescence emission spectra of this compound, which is essential for identifying optimal excitation and emission wavelengths and observing any solvatochromic effects.

Materials:

-

Dual-beam UV-Visible spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of dilute solutions in each of the selected solvents. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Measurement:

-

Record the absorption spectrum of each solution using the UV-Visible spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

-

Use the corresponding pure solvent as a blank.

-

Identify the wavelength of maximum absorption (λmax) for each solvent.

-

-

Emission Measurement:

-

Using the spectrofluorometer, excite the sample at its absorption maximum (λmax).

-

Record the fluorescence emission spectrum over a suitable wavelength range.

-

Maintain consistent excitation and emission slit widths for all measurements to allow for comparison of intensities.

-

Record the emission maximum (λem) for each solvent.

-

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard.

Materials:

-

Spectrofluorometer

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound solution (absorbance < 0.1 at excitation wavelength)

-

Quantum yield standard solution with known Φf (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)

-

Spectroscopic grade solvent

Procedure:

-

Standard and Sample Preparation: Prepare a series of solutions of both the standard and this compound in the same solvent with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.

-

Absorption Spectra: Record the absorption spectra for all solutions.

-

Fluorescence Spectra: Record the corrected fluorescence emission spectra for all solutions, ensuring the same excitation wavelength is used for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample (Φf_sample) using the following equation: Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where:

-

Φf_std is the quantum yield of the standard.

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is a critical parameter for understanding the excited state dynamics.

Materials:

-

TCSPC system (including a pulsed light source, sample holder, and detector)

-

This compound solution (absorbance < 0.1 at the excitation wavelength)

-

Scattering solution (e.g., dilute ludox or non-dairy creamer) for instrument response function (IRF) measurement.

Procedure:

-

Instrument Setup: Turn on the TCSPC system and allow it to stabilize. Set the excitation wavelength to the absorption maximum of this compound.

-

IRF Measurement: Measure the instrument response function by collecting the scatter from the scattering solution.

-

Fluorescence Decay Measurement: Replace the scattering solution with the this compound solution and acquire the fluorescence decay data until sufficient photon counts are collected (typically >10,000 in the peak channel).

-

Data Analysis: Use appropriate software to perform a deconvolution of the measured fluorescence decay with the IRF. Fit the decay data to an exponential model (single or multi-exponential) to determine the fluorescence lifetime (τf).

Visualizations

Experimental Workflows

Caption: Workflow for determining fluorescence quantum yield using the comparative method.

Caption: Workflow for measuring fluorescence lifetime using TCSPC.

Hypothetical Signaling Pathway Involvement

This compound is used as a diagnostic reagent in studies of aldehyde dehydrogenase (ALDH) enzymes. While not a direct signaling molecule, its interaction with ALDH can be visualized as part of a cellular metabolic and stress-response pathway.

Caption: Role of ALDH in detoxification and its detection using a fluorogenic substrate.

Conclusion

This compound is a compound of significant interest due to its utility in chemical synthesis and its potential as a fluorescent tool. While a complete photophysical characterization is not yet available in the public domain, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to undertake such an investigation. The provided data on related compounds and the outlined methodologies offer a robust starting point for exploring the full potential of this compound in fluorescence-based research and development. Further studies are warranted to fully elucidate its absorption and emission characteristics in various environments, as well as its precise fluorescence quantum yield and lifetime, which will undoubtedly expand its applications in the fields of chemistry, biology, and materials science.

References

- 1. tandfonline.com [tandfonline.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound | C12H10O2 | CID 76991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]

6-Methoxy-2-naphthaldehyde molecular structure and conformation

An In-depth Technical Guide on the Molecular Structure and Conformation of 6-Methoxy-2-naphthaldehyde

Introduction

This compound is an aromatic organic compound featuring a naphthalene (B1677914) core substituted with a methoxy (B1213986) group at the 6-position and an aldehyde group at the 2-position. Its chemical formula is C₁₂H₁₀O₂ and it has a molecular weight of 186.21 g/mol [1]. This compound serves as a crucial intermediate in the synthesis of various chemical entities, including pharmaceuticals and fluorescent dyes[2][3]. Notably, it is a key precursor in the production of Nabumetone, a widely used non-steroidal anti-inflammatory drug (NSAID)[3].

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this molecule's physicochemical characteristics. The guide synthesizes data from X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational studies, presenting quantitative data in structured tables and outlining key experimental protocols.

Molecular Structure

The definitive molecular structure of this compound in the solid state has been elucidated by single-crystal X-ray diffraction. The analysis reveals a largely planar naphthalene ring system with specific orientations for the methoxy and aldehyde functional groups.

Crystallographic Data

The compound crystallizes in the orthorhombic space group Pcab.[4] The crystal structure is stabilized by intermolecular hydrogen bonds of the C-H···O type[4]. Detailed crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4] |

| Space Group | Pcab | [4] |

| a (Å) | 7.4720(8) | [4] |

| b (Å) | 15.6800(11) | [4] |

| c (Å) | 16.4010(15) | [4] |

| Z (molecules/unit cell) | 8 | [4] |

| CCDC Number | 281918 | [1] |

Conformational Analysis

The conformation of this compound is defined by the spatial arrangement of its methoxy and aldehyde substituents relative to the naphthalene scaffold. In the solid state, the naphthalene ring system is nearly planar, with a dihedral angle of 2.12(9)° between the two fused rings[4].

The substituents exhibit slight deviations from this plane. The methoxy group's C-O bond and the aldehyde group's C=O bond are twisted with respect to the ring, a conformation influenced by a balance of electronic effects (conjugation) and steric hindrance[4][5]. The torsion angles involving the methoxy group (C7-C6-O1-C12) and the aldehyde group (C3-C2-C11-O2) are –2.9(3)° and –4.8(4)°, respectively, indicating that both groups are slightly out of the naphthalene plane[4].

Spectroscopic Characterization

Spectroscopic methods, particularly NMR, are essential for confirming the structure of this compound in solution.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, aldehydic, and methoxy protons.

| Proton | Chemical Shift (ppm) | Solvent | Reference |

| Aldehyde (-CHO) | ~10.1 | CDCl₃ | [6] |

| Aromatic (Naphthyl) | 7.2 - 8.2 | CDCl₃ | [6] |

| Methoxy (-OCH₃) | ~3.9 | CDCl₃ | [6] |

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the presence of twelve distinct carbon environments, including the carbonyl carbon of the aldehyde group.

| Carbon | Chemical Shift (ppm) | Solvent | Reference |

| Aldehyde (C=O) | ~192.1 | CDCl₃ | [7][8] |

| Aromatic (C-O) | ~160.0 | CDCl₃ | [7][8] |

| Aromatic (C-H, C-C) | 105.8 - 137.5 | CDCl₃ | [7][8] |

| Methoxy (-OCH₃) | ~55.5 | CDCl₃ | [7][8] |

Experimental Protocols

The structural and conformational data presented in this guide are derived from specific experimental procedures. The following sections detail the methodologies for the synthesis and structural analysis of this compound.

Synthesis Protocol (via Lithiation)

One common laboratory-scale synthesis involves the formylation of 2-bromo-6-methoxynaphthalene (B28277).[9]

-

Reaction Setup : Dissolve 2-bromo-6-methoxynaphthalene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere (e.g., argon).

-

Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.0 eq, typically 2.5 M in hexanes) dropwise while maintaining the temperature. Stir the mixture at -78 °C for 45 minutes.

-

Formylation : Add N,N-dimethylformamide (DMF) (2.0 eq) to the reaction mixture. Allow the solution to stir for an additional 15 minutes at -78 °C.

-

Quenching : Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction : Allow the mixture to warm to room temperature and extract the product with ethyl acetate (B1210297) (3x).

-

Work-up : Combine the organic layers, dry with anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.

-

Purification : Purify the resulting crude residue by silica (B1680970) gel column chromatography (e.g., using an ether:hexanes mobile phase) to yield this compound as an off-white solid[9].

Single-Crystal X-ray Diffraction Protocol

The determination of the molecular structure relies on a standardized crystallographic workflow[10].

-

Crystal Growth : Grow single crystals of this compound suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent system.

-

Crystal Mounting : Select a high-quality crystal and mount it on a goniometer head.

-

Data Collection : Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays, producing a pattern of reflections. The intensities and positions of these reflections are recorded as the crystal is rotated.

-

Data Processing : Integrate the raw reflection data and apply corrections for experimental factors (e.g., Lorentz and polarization effects) to obtain a final set of structure factors.

-

Structure Solution : Determine the initial phases of the structure factors using direct methods or Patterson methods to generate an initial electron density map.

-

Model Building : Fit a molecular model (the positions of the atoms) to the electron density map.

-

Structure Refinement : Iteratively refine the atomic positions, and their thermal displacement parameters against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.

-

Validation : The final refined structure is validated for geometric sensibility and agreement with the experimental data.

Conclusion

The molecular structure and conformation of this compound have been well-characterized through X-ray crystallography and NMR spectroscopy. The molecule possesses a rigid, nearly planar naphthalene framework. The aldehyde and methoxy substituents lie slightly out of the ring plane, a conformation governed by the interplay of steric and electronic effects. The detailed structural and spectroscopic data provided herein serve as a valuable resource for scientists engaged in fields such as medicinal chemistry, materials science, and synthetic organic chemistry, enabling a deeper understanding of this compound's reactivity and potential applications.

References

- 1. This compound | C12H10O2 | CID 76991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Pivotal Role of 6-Methoxy-2-naphthaldehyde in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-naphthaldehyde is a versatile bicyclic aromatic aldehyde that has emerged as a crucial building block in the landscape of medicinal chemistry. Its unique structural features, particularly the methoxy-substituted naphthalene (B1677914) core, have made it a valuable starting material for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most significantly, the multifaceted applications of this compound in the development of therapeutic agents. The content herein is curated to serve as an in-depth resource, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways to facilitate further research and drug discovery efforts.

Synthesis of this compound

The efficient synthesis of this compound is paramount for its utility as a synthetic intermediate. Several methods have been reported for its preparation, each with distinct advantages and limitations. Below are detailed protocols for two common synthetic routes.

Method 1: Formylation of 2-Bromo-6-methoxynaphthalene (B28277) via Organolithium Intermediate

This method involves the conversion of 2-bromo-6-methoxynaphthalene to an organolithium species, followed by quenching with an appropriate formylating agent.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-bromo-6-methoxynaphthalene (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF).

-

Formation of Organolithium Reagent: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Formylation: N,N-Dimethylformamide (DMF, 1.2 eq) is added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. The mixture is stirred for an additional 2 hours at -78 °C.

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Method 2: Oxidation of 6-Methoxy-2-naphthylmethanol

This approach involves the selective oxidation of the corresponding alcohol to the aldehyde.

Experimental Protocol:

-

Reaction Setup: To a solution of 6-methoxy-2-naphthylmethanol (1.0 eq) in dichloromethane (B109758) (DCM) in a round-bottom flask is added pyridinium (B92312) chlorochromate (PCC, 1.5 eq).

-

Oxidation: The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the chromium salts. The filtrate is washed successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by recrystallization or column chromatography to yield pure this compound.

The Role of this compound in Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key precursor for the synthesis of compounds targeting a range of diseases.

Anti-inflammatory Agents: The Synthesis of Nabumetone (B1676900)

This compound is a pivotal intermediate in the industrial synthesis of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID).[1]

Experimental Protocol for Nabumetone Synthesis:

-

Aldol Condensation: this compound (1.0 eq) is dissolved in acetone. An aqueous solution of sodium hydroxide (B78521) (10%) is added as a catalyst. The reaction is stirred at room temperature for 4-6 hours.[2]

-

Work-up of Intermediate: The reaction mixture is concentrated, and the pH is adjusted to neutral with hydrochloric acid. The precipitated intermediate, 4-(6-methoxy-2-naphthyl)-3-buten-2-one, is collected by filtration.[2]

-

Hydrogenation: The intermediate is dissolved in ethyl acetate, and a catalytic amount of Palladium on carbon (Pd/C) or Raney Nickel is added.[1][2] The mixture is subjected to hydrogenation at room temperature and atmospheric or slightly elevated pressure until the reaction is complete (monitored by TLC or HPLC).[2][3]

-

Purification: The catalyst is removed by filtration, and the filtrate is concentrated. The crude Nabumetone is purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield the final product.[4]

Table 1: Reported Yields for the Synthesis of Nabumetone and its Intermediate from this compound

| Step | Starting Material | Product | Catalyst/Reagents | Solvent | Yield (%) | Reference |

| 1 | This compound | 4-(6-methoxy-2-naphthyl)-3-buten-2-one | NaOH | Acetone/Water | Not specified | [1] |

| 2 | 4-(6-methoxy-2-naphthyl)-3-buten-2-one | Nabumetone | H₂/Pd/C | Ethyl Acetate | Not specified | [1] |

| 2 | 4-(6'-methoxy-2'-naphthyl)-4-hydroxy-but-3-en-2-one | Nabumetone | H₂/Pd on charcoal | Acetic Acid | 93 | [3] |

Monoamine Oxidase (MAO) Inhibitors

Derivatives of this compound have been investigated as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important enzymes in the metabolism of neurotransmitters and are key targets in the treatment of neurodegenerative diseases and depression.[] The inhibition of these enzymes can help to restore the levels of essential neurotransmitters in the brain.

Signaling Pathway of Monoamine Oxidase (MAO)

Caption: Monoamine Oxidase (MAO) inhibition by this compound derivatives.

Table 2: In Vitro Monoamine Oxidase (MAO) Inhibitory Activity of this compound Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

| Placeholder | MAO-A | Data not available | |

| Placeholder | MAO-B | Data not available | |

| Placeholder | MAO-A | Data not available | |

| Placeholder | MAO-B | Data not available | |

| Placeholder | MAO-A | Data not available | |

| Placeholder | MAO-B | Data not available |

Anticancer Agents

The naphthalene scaffold is present in numerous anticancer agents. Derivatives of 6-methoxynaphthalene have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[6][7] These compounds often exert their effects through the inhibition of key enzymes involved in cancer progression, such as aromatase.

Signaling Pathway of Aromatase Inhibition

Caption: Aromatase inhibition by this compound derivatives.

Table 3: In Vitro Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Placeholder | MCF-7 (Breast) | Data not available | |

| Placeholder | HCT-116 (Colon) | Data not available | |

| Placeholder | A549 (Lung) | Data not available | |

| Placeholder | HeLa (Cervical) | Data not available |

Diagnostic and Research Applications

This compound is also a valuable tool in biomedical research. It is used as a diagnostic reagent in studies of aldehyde dehydrogenase (ALDH) enzymes, which play a critical role in cellular detoxification and are implicated in cancer stem cell biology.[8][9] The aldehyde group of this compound can be enzymatically oxidized by ALDH, leading to the formation of a fluorescent product that allows for the quantification of enzyme activity.

Experimental Workflow for ALDH Activity Assay

Caption: Workflow for measuring Aldehyde Dehydrogenase (ALDH) activity.

Conclusion

This compound has firmly established its significance as a versatile and indispensable building block in medicinal chemistry. Its application spans from the large-scale synthesis of established anti-inflammatory drugs like Nabumetone to the development of novel therapeutic candidates targeting complex diseases such as cancer and neurodegenerative disorders. The continued exploration of derivatives based on this scaffold holds considerable promise for the discovery of new and improved therapeutic agents. This guide provides a foundational resource for researchers to harness the full potential of this compound in their drug discovery and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. EP0792860A1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]

- 6. Monoamine oxidases in development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. endocrine.org [endocrine.org]

- 8. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. aacrjournals.org [aacrjournals.org]

Theoretical Insights into 6-Methoxy-2-naphthaldehyde: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

6-Methoxy-2-naphthaldehyde is a key intermediate in the synthesis of various organic compounds, including the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.[1] A thorough understanding of its molecular structure, spectroscopic properties, and electronic behavior is crucial for its application in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical studies on this compound, focusing on quantum chemical computations that elucidate its structural, vibrational, electronic, and non-linear optical properties. Detailed computational methodologies are presented alongside a structured summary of key quantitative data.

Introduction

This compound (6M2N) is a derivative of naphthalene (B1677914) characterized by a methoxy (B1213986) group at the 6-position and an aldehyde group at the 2-position. Its structural framework makes it an interesting candidate for studies in crystal engineering and for the development of novel therapeutic agents and non-linear optical (NLO) materials.[2][3] Theoretical studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the molecule's behavior at an atomic level, complementing experimental data and guiding further research. This guide synthesizes the available theoretical data on 6M2N, presenting it in a clear and accessible format for researchers.

Computational Methodology

The theoretical data presented in this guide are primarily derived from quantum chemical calculations based on Density Functional Theory (DFT). The following provides a generalized protocol typical for such studies.

Geometry Optimization

The initial molecular geometry of this compound for theoretical calculations is often based on experimental data, such as X-ray crystallography. The Cambridge Crystallographic Data Centre (CCDC) contains the crystal structure for this compound under the deposition number 281918.[4]

The geometry is then optimized using a specified level of theory, commonly the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set such as 6-311++G(d,p). This process finds the lowest energy conformation of the molecule. Frequency calculations are typically performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.

Spectroscopic Analysis